4-(4-bromophenyl)-2,5-dimethyl-2,3-dihydro-1H-pyrazol-3-imine hydrochloride 4-(4-bromophenyl)-2,5-dimethyl-2,3-dihydro-1H-pyrazol-3-imine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1355789-03-5
VCID: VC11642205
InChI: InChI=1S/C11H12BrN3.ClH/c1-7-10(11(13)15(2)14-7)8-3-5-9(12)6-4-8;/h3-6H,13H2,1-2H3;1H
SMILES: CC1=NN(C(=C1C2=CC=C(C=C2)Br)N)C.Cl
Molecular Formula: C11H13BrClN3
Molecular Weight: 302.60 g/mol

4-(4-bromophenyl)-2,5-dimethyl-2,3-dihydro-1H-pyrazol-3-imine hydrochloride

CAS No.: 1355789-03-5

Cat. No.: VC11642205

Molecular Formula: C11H13BrClN3

Molecular Weight: 302.60 g/mol

* For research use only. Not for human or veterinary use.

4-(4-bromophenyl)-2,5-dimethyl-2,3-dihydro-1H-pyrazol-3-imine hydrochloride - 1355789-03-5

Specification

CAS No. 1355789-03-5
Molecular Formula C11H13BrClN3
Molecular Weight 302.60 g/mol
IUPAC Name 4-(4-bromophenyl)-2,5-dimethylpyrazol-3-amine;hydrochloride
Standard InChI InChI=1S/C11H12BrN3.ClH/c1-7-10(11(13)15(2)14-7)8-3-5-9(12)6-4-8;/h3-6H,13H2,1-2H3;1H
Standard InChI Key NKQQUIJARLBWPZ-UHFFFAOYSA-N
SMILES CC1=NN(C(=C1C2=CC=C(C=C2)Br)N)C.Cl
Canonical SMILES CC1=NN(C(=C1C2=CC=C(C=C2)Br)N)C.Cl

Introduction

Chemical Identity and Structural Characterization

Systematic Nomenclature and Identifiers

The compound is systematically named 4-(4-bromophenyl)-2,5-dimethylpyrazol-3-amine hydrochloride under IUPAC conventions . Key identifiers include:

PropertyValue
CAS Registry Number1355789-03-5
PubChem CID50988501
Molecular FormulaC₁₁H₁₃BrClN₃
Molecular Weight302.60 g/mol
SMILESCC1=NN(C(=C1C2=CC=C(C=C2)Br)N)C.Cl
InChIKeyNKQQUIJARLBWPZ-UHFFFAOYSA-N

The SMILES notation delineates a pyrazole ring substituted at position 4 with a 4-bromophenyl group, at position 2 and 5 with methyl groups, and an imine group at position 3, protonated as a hydrochloride salt .

Structural Features

The core pyrazole ring adopts a planar conformation, with the 4-bromophenyl group introducing steric bulk and electronic effects via the bromine atom’s inductive withdrawal. Methyl groups at positions 2 and 5 enhance hydrophobicity, while the imine functionality at position 3 contributes to potential hydrogen bonding and coordination chemistry.

Synthesis and Manufacturing

General Pyrazole Synthesis Pathways

While no explicit synthesis route for this compound is documented, analogous pyrazoles are typically synthesized via cyclocondensation reactions between hydrazines and 1,3-dicarbonyl precursors . For example:

  • Hydrazine and β-diketone condensation:

    RCOCH2COR’+NH2NH2Pyrazole+H2O\text{RCOCH}_2\text{COR'} + \text{NH}_2\text{NH}_2 \rightarrow \text{Pyrazole} + \text{H}_2\text{O}

    Substituents on the diketone dictate pyrazole substitution patterns .

  • Post-modification: Bromination of phenyl groups or methylation may follow cyclization to introduce specific functional groups .

Hypothetical Synthesis Route

A plausible route for the target compound involves:

  • Condensation of 4-bromophenylhydrazine with a methyl-substituted β-diketone to form the pyrazole core.

  • Methylation at positions 2 and 5 using methylating agents like methyl iodide.

  • Imine formation via reaction with ammonium chloride, followed by hydrochloride salt precipitation .

Physicochemical Properties

Solubility and Stability

The hydrochloride salt form enhances water solubility compared to the free base. The bromophenyl and methyl groups confer lipophilicity, suggesting moderate solubility in organic solvents like DMSO or ethanol. Stability data are unavailable, but analogous pyrazoles are generally stable under ambient conditions when protected from light and moisture.

Future Research Directions

  • Biological Screening: Evaluate efficacy against cancer cell lines (e.g., MCF-7, HeLa) and microbial pathogens.

  • Structure-Activity Relationships (SAR): Modify substituents to optimize potency and selectivity.

  • Toxicological Studies: Assess acute and chronic toxicity in model organisms.

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